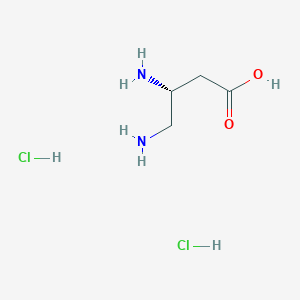

(R)-3,4-Diaminobutyric acid dihydrochloride

Beschreibung

(R)-3,4-Diaminobutyric acid dihydrochloride is a chiral, aliphatic amino acid derivative featuring amino groups at the 3rd and 4th positions of its butyric acid backbone, in the R-configuration. The dihydrochloride salt enhances its solubility, making it suitable for biochemical and pharmacological applications. This compound is notably utilized in the design of hairpin polyamides—synthetic molecules that bind DNA with sequence specificity, enabling targeted gene regulation or modification . Its stereochemistry (R-configuration) is critical for structural stability and binding efficacy in such applications, as demonstrated in studies funded by the NIH and Alexander von Humboldt Foundation .

Eigenschaften

IUPAC Name |

(3R)-3,4-diaminobutanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2ClH/c5-2-3(6)1-4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSOFTBXTQXELE-HWYNEVGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)N)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CN)N)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435615 | |

| Record name | (R)-3,4-Diaminobutyric acid dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141318-79-8 | |

| Record name | (R)-3,4-Diaminobutyric acid dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Reagents

The process begins with the reaction of pre-dried L-glutamic acid with hydrazoic acid () in concentrated sulfuric acid. Hydrazoic acid is generated in situ by treating sodium azide () with sulfuric acid at 0–10°C. The subsequent addition of this acid to L-glutamic acid in chloroform initiates a rearrangement reaction, producing 2,4-diaminobutyric acid as an intermediate.

Key steps include:

-

Temperature Control : Maintaining the reaction mixture at 43–46°C ensures optimal nitrogen gas evolution and prevents side reactions.

-

Workup and Purification : After separating chloroform, the sulfuric acid layer is diluted and passed through Dowex-3 ion-exchange resin to remove sulfate ions and unreacted glutamic acid.

Isolation of Dihydrochloride Salt

The purified aqueous solution is treated with concentrated hydrochloric acid to precipitate the dihydrochloride salt. Azeotropic distillation with benzene removes residual water, followed by crystallization in ethanol.

Critical Data:

-

Yield : 13.5 g (from 30 g L-glutamic acid).

-

Purity : Confirmed via ninhydrin test (bluish-purple coloration).

Modern Enzymatic Synthesis Using EDDS Lyase

Recent advances in biocatalysis have enabled stereoselective synthesis of (R)-3,4-diaminobutyric acid derivatives. The enzyme ethylene diamine disuccinate (EDDS) lyase catalyzes the amination of fumaric acid using (S)-2,4-diaminobutyric acid as a substrate.

Reaction Conditions and Substrate Specificity

-

Substrate : (S)-2,4-Diaminobutyric acid.

-

Co-substrate : Fumaric acid.

-

Catalyst : EDDS lyase (0.05 mol% loading).

-

Buffer : 20 mM NaHPO/NaOH (pH 8.5).

The enzyme selectively aminates the terminal 4-amino group, leaving the 2-amino group intact. This regiospecificity ensures high diastereomeric excess (>98%).

Product Isolation and Characterization

The reaction mixture is purified via ion-exchange chromatography, yielding the target compound with:

Hydrolysis of Michael Adducts

A novel route involves the hydrolysis of Michael adducts derived from α,β-unsaturated esters. For example, adduct 3c (synthesized via Michael addition) undergoes acid hydrolysis to produce 2,4-diaminobutyric acid.

Synthetic Pathway

-

Michael Addition : Chiral β-substituted dehydroalanine (Dha) reacts with acrylate esters.

-

Hydrolysis : Treatment with 4 M HCl at 60°C cleaves the ester and releases the amino acid.

Key Optimization:

-

Deuteration : Using deuterated solvents (e.g., 2-propanol-OD) yields α-deuterated analogs with 89% deuteration.

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Complexity |

|---|---|---|---|

| Classical (Adamson) | 45% | Low | High |

| Enzymatic (EDDS Lyase) | 55–75% | >98% de | Moderate |

| Michael Adduct Hydrolysis | 93% | Controlled | Low |

Advantages and Limitations

-

Classical Method : Economical but involves hazardous reagents (hydrazoic acid) and tedious purification.

-

Enzymatic Method : High stereocontrol but requires specialized enzyme handling.

-

Hydrolysis Route : Scalable and versatile but depends on precursor availability.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

®-3,4-Diaminobutyric acid dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Wissenschaftliche Forschungsanwendungen

®-3,4-Diaminobutyric acid dihydrochloride has several scientific research applications, including:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.

Medicine: It is explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.

Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of ®-3,4-Diaminobutyric acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its mechanism of action include:

Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and inhibiting enzyme activity.

Receptor Interaction: It may interact with receptors on the cell surface, modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 2,4-Diaminobutyric Acid Dihydrochloride (DABA)

DABA, a positional isomer with amino groups at the 2nd and 4th positions, is structurally distinct. While (R)-3,4-diaminobutyric acid is used in DNA-binding polyamides, DABA is identified as a cyanotoxin (β-N-methylamino-L-alanine analog) implicated in neurodegenerative disorders . Key differences include:

DABA’s toxicity contrasts sharply with the non-toxic, research-oriented applications of the 3,4-isomer .

Stereoisomers: (S)-3,4-Diaminobutyric Acid Dihydrochloride

The S-enantiomer of 3,4-diaminobutyric acid dihydrochloride is commercially available but exhibits divergent biological activity. In polyamide synthesis, the R-configuration confers superior DNA-binding specificity due to optimal spatial alignment of hydrogen-bonding groups, whereas the S-form may disrupt binding interactions .

Aromatic Analogs: 3,4-Diaminobenzoic Acid

3,4-Diaminobenzoic acid, an aromatic analog, replaces the aliphatic butyric acid backbone with a benzene ring. This structural shift reduces flexibility and alters solubility:

| Property | This compound | 3,4-Diaminobenzoic Acid |

|---|---|---|

| Backbone | Aliphatic (butyric acid) | Aromatic (benzoic acid) |

| Solubility | High (dihydrochloride salt) | Moderate (free acid) |

| Applications | DNA-binding molecules | Polymer synthesis, dyes |

The aliphatic chain of (R)-3,4-diaminobutyric acid enables conformational flexibility critical for DNA minor groove binding, unlike rigid aromatic analogs .

Cinnamic Acid Derivatives: 3,4-Difluorocinnamic Acid

3,4-Difluorocinnamic acid, a fluorinated cinnamic acid derivative, shares substituent positions (3,4) but features a conjugated aromatic system. It is used in radiosensitizers and anticancer agents, contrasting with the DNA-targeting role of (R)-3,4-diaminobutyric acid .

| Property | This compound | 3,4-Difluorocinnamic Acid |

|---|---|---|

| Backbone | Aliphatic | Aromatic (cinnamic acid) |

| Key Function | DNA binding | Radiosensitization |

| Bioactivity | Non-toxic, structural | Cytotoxic (IC50: ~20–50 µM) |

Biologische Aktivität

(R)-3,4-Diaminobutyric acid dihydrochloride (DAB) is a chiral diamino acid that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This compound is characterized by two amino groups located on the 3rd and 4th carbon atoms of a butyric acid backbone, which significantly influences its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its mechanisms include:

- Enzyme Inhibition : DAB can bind to the active sites of certain enzymes, thereby inhibiting their activity. This inhibition can affect various metabolic pathways, including amino acid synthesis and degradation.

- Receptor Interaction : The compound may modulate neurotransmitter systems by interacting with receptors on cell surfaces, influencing signal transduction pathways. This interaction is particularly relevant in neurobiology, where it has been studied for potential neuroprotective effects .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been implicated in the modulation of neurotransmitter release and synaptic plasticity, making it a candidate for therapeutic applications in neurological disorders such as epilepsy and neurodegenerative diseases.

Therapeutic Potential

DAB's potential therapeutic uses are being explored in various contexts:

- Neurological Disorders : Due to its ability to influence neurotransmitter systems, it is being investigated for treating conditions like Alzheimer's disease and Parkinson's disease .

- Enzyme Inhibition : Its role as an enzyme inhibitor makes it a valuable compound in drug design, particularly for developing inhibitors for specific enzymes involved in disease processes.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Neuroprotection : A study demonstrated that DAB could protect neuronal cells from oxidative stress-induced apoptosis by modulating the expression of neurotrophic factors. This suggests its potential use in therapies aimed at enhancing neuronal survival.

- Enzyme Interaction Study : Research indicated that DAB effectively inhibited the activity of certain enzymes linked to metabolic disorders, showcasing its potential as a therapeutic agent in metabolic regulation .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-3,4-diaminobutyric acid dihydrochloride?

- Methodology : The parent compound, 2,4-diaminobutyric acid, is synthesized via treatment of glutamic acid with hydrazoic acid (HN₃) in concentrated sulfuric acid, followed by a Curtius rearrangement. The dihydrochloride salt is formed by reacting the free acid with hydrochloric acid (HCl). This method requires strict control of reaction temperature and stoichiometry to avoid side products .

- Key Considerations : Ensure proper safety protocols due to the use of hydrazoic acid, a highly toxic and explosive reagent.

Q. What analytical techniques are recommended for characterizing enantiomeric purity?

- Methodology : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., crown ether-based columns) or capillary electrophoresis (CE) paired with mass spectrometry (MS) for enantiomeric separation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural integrity .

- Data Interpretation : Compare retention times or migration patterns against commercially available enantiomeric standards (e.g., L- and D-forms).

Q. How is this compound quantified in biological matrices?

- Methodology : Derivatization with AccQ-Tag™ or dansyl chloride followed by reverse-phase HPLC-UV/fluorescence detection. For trace analysis, use isotope-labeled internal standards (e.g., D₅DAB) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance accuracy .

- Validation : Perform spike-and-recovery experiments in relevant matrices (e.g., serum, tissue homogenates) to assess matrix effects.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metal-complexation behaviors?

- Case Study : Studies on cobalt complexes of 2,4-diaminobutyric acid show reversible oxygenation, but discrepancies exist in binding constants under varying pH and ionic strength.

- Methodology : Use isothermal titration calorimetry (ITC) and X-ray crystallography to re-evaluate thermodynamic and structural parameters under standardized conditions. Compare results with computational models (DFT calculations) .

- Critical Analysis : Variability may arise from differences in buffer systems or oxidation states of cobalt.

Q. What strategies improve enantiomeric resolution in enzymatic synthesis?

- Methodology : Screen hydrolases (e.g., lipases or acylases) for stereoselective hydrolysis of racemic precursors. For example, Candida antarctica lipase B has demonstrated selectivity for (R)-enantiomers in kinetic resolutions .

- Optimization : Adjust reaction parameters (solvent polarity, temperature) to enhance enzyme activity and enantiomeric excess (ee).

Q. How does this compound interact with cyanotoxin-producing organisms?

- Research Context : DAB (2,4-diaminobutyric acid) is structurally analogous to β-N-methylamino-L-alanine (BMAA), a neurotoxic non-proteinogenic amino acid.

- Methodology : Conduct competitive binding assays using LC-MS/MS to assess DAB’s incorporation into proteins or its role as a BMAA antagonist in cyanobacterial cultures .

- Implications : Evaluate ecological or toxicological impacts in algal bloom studies.

Safety and Stability Considerations

- Storage : Store at –20°C in airtight, desiccated containers to prevent hygroscopic degradation .

- Handling : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation .

Conflict Resolution in Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.